molecular formula C15H16ClN3OS B2739968 6-chloro-2-(4-cyclopropanecarbonylpiperazin-1-yl)-1,3-benzothiazole CAS No. 897471-74-8

6-chloro-2-(4-cyclopropanecarbonylpiperazin-1-yl)-1,3-benzothiazole

Cat. No.: B2739968
CAS No.: 897471-74-8
M. Wt: 321.82
InChI Key: UJTRNULREPARDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-chloro-2-(4-cyclopropanecarbonylpiperazin-1-yl)-1,3-benzothiazole is a complex organic compound that features a benzothiazole ring substituted with a chlorine atom, a piperazine ring, and a cyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-2-(4-cyclopropanecarbonylpiperazin-1-yl)-1,3-benzothiazole typically involves the coupling of substituted 2-amino benzothiazoles with appropriate reagents. One common method involves the reaction of 2-amino-6-chlorobenzothiazole with piperazine and cyclopropylmethanone under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide and a solvent like toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Quality control measures, including C, H, and N analysis, as well as IR, 1H, 13C NMR, and mass spectral data, are employed to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

6-chloro-2-(4-cyclopropanecarbonylpiperazin-1-yl)-1,3-benzothiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-chloro-2-(4-cyclopropanecarbonylpiperazin-1-yl)-1,3-benzothiazole has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides

Uniqueness

6-chloro-2-(4-cyclopropanecarbonylpiperazin-1-yl)-1,3-benzothiazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and potential therapeutic applications .

Properties

IUPAC Name

[4-(6-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-cyclopropylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3OS/c16-11-3-4-12-13(9-11)21-15(17-12)19-7-5-18(6-8-19)14(20)10-1-2-10/h3-4,9-10H,1-2,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJTRNULREPARDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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